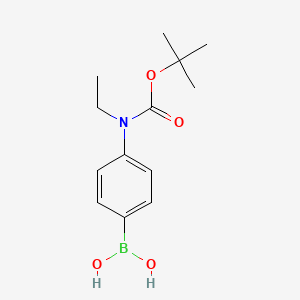

(4-N-BOC-N-Ethylamino)phenylboronic acid

説明

特性

IUPAC Name |

[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-10(7-9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZXYDZCHICUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 N Boc N Ethylamino Phenylboronic Acid

Strategies for the Construction of the Phenylboronic Acid Core

The formation of the carbon-boron bond on the phenyl ring is a critical step in the synthesis of (4-N-BOC-N-Ethylamino)phenylboronic acid. Modern organic chemistry offers several powerful techniques for this transformation, primarily centered around transition-metal-catalyzed cross-coupling reactions and directed C-H activation.

Boronylation Techniques for Aryl Systems

Transition-metal-catalyzed borylation reactions have become the methods of choice for the synthesis of arylboronic acids and their esters due to their high efficiency and broad functional group tolerance.

Palladium-Catalyzed Borylation: A widely employed method involves the palladium-catalyzed cross-coupling of an aryl halide with a boron-containing reagent. For the synthesis of precursors to the target molecule, a common starting material is N-tert-butoxycarbonyl-4-bromoaniline. This substrate can be subjected to a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. This approach provides the corresponding pinacol ester, 4-(N-Boc-amino)phenylboronic acid pinacol ester, in good yield google.com. The use of pinacol borane as a more atom-economical boron source has also been developed for the borylation of aryl halides, often employing catalyst systems like PdCl₂(CH₃CN)₂ with a supporting ligand such as SPhos google.com. These methods are advantageous as they are compatible with a variety of functional groups.

| Catalyst System | Boron Source | Substrate | Product | Yield | Reference |

| Pd(dppf)Cl₂ / KOAc | B₂pin₂ | N-tert-butoxycarbonyl-4-bromoaniline | 4-(N-Boc-amino)phenylboronic acid pinacol ester | 36% | google.com |

| PdCl₂(CH₃CN)₂ / SPhos | Pinacol borane | 4-Iodoanisole | 4-Anisoleboronic acid pinacol ester | 94% | google.com |

Iridium-Catalyzed C-H Borylation: An alternative and increasingly popular strategy is the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes. This method offers the advantage of not requiring a pre-functionalized aryl halide. The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, favoring borylation at the least hindered position. For aniline derivatives, the presence of an N-H bond can influence the regioselectivity through an outer-sphere directing effect, where a hydrogen bond between the N-H group and a boryl ligand on the iridium catalyst can favor ortho-borylation udel.edu. While this is a powerful tool for ortho-functionalization, for the synthesis of the para-substituted target molecule, starting with a substrate that sterically favors para-borylation or lacks strong ortho-directing capabilities is crucial. The mechanism typically involves an Ir(III)/Ir(V) catalytic cycle where the C-H bond is activated nih.govmdpi.com.

| Catalyst System | Boron Source | Key Feature | Reference |

| [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | Steric and electronic control of regioselectivity | udel.edu |

| Ir(I) precursor / tmphen | B₂pin₂ | Borylation of heteroarenes, distal to N-atoms | mdpi.com |

| Ir/NHC complex | Diisopropylaminoborane | Use of an alternative boron source | researchgate.net |

Directed Ortho-Metalation and Subsequent Borylation

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). While highly effective for ortho-substitution, its direct application for the synthesis of a para-substituted product is not straightforward. However, the principles of directed C-H activation are relevant in the context of iridium-catalyzed borylations where directing groups can influence regioselectivity.

For aniline derivatives, N-directing groups can play a significant role. The N-Boc group, for instance, can act as a directing group in iridium-catalyzed C-H borylations, promoting ortho-selectivity through an outer-sphere mechanism involving hydrogen bonding nih.gov. This highlights the importance of the protecting group not only for amine protection but also for its potential to influence the regioselectivity of the borylation step.

An alternative approach to forming the C-B bond involves a lithiation-borylation sequence. This method typically starts with an aryl halide, such as a bromo-substituted aniline derivative, which undergoes lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) at low temperatures. The resulting aryllithium species is then quenched with a boron electrophile, such as trialkyl borate or a pinacol boronate, to form the boronic acid or its ester. This methodology allows for the precise placement of the boron functionality at the position of the original halogen.

Introduction and Manipulation of the Amino and Boc-Protected Ethylamino Moieties

The synthesis of the target compound requires the careful introduction of the N-ethyl and N-Boc groups onto the aniline nitrogen. This typically involves a sequence of protection and alkylation steps.

N-Boc Protection Strategies for Amino Functionalities

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). This reaction can be performed under various conditions, often in the presence of a base such as triethylamine or in a biphasic system with sodium hydroxide (B78521). For less nucleophilic amines like anilines, the reaction may require a catalyst such as 4-(dimethylamino)pyridine (DMAP).

| Reagent | Conditions | Substrate | Product | Reference |

| (Boc)₂O | Base (e.g., Et₃N, NaOH) | Primary or secondary amine | N-Boc protected amine | General knowledge |

| (Boc)₂O | Catalytic DMAP | Less nucleophilic amine | N-Boc protected amine | General knowledge |

Alkylation Approaches for N-Ethylamino Group Formation

The introduction of the ethyl group onto the nitrogen atom can be achieved through several methods.

Reductive Amination: A highly effective method for the formation of N-alkyl amines is reductive amination. This process involves the reaction of an amine with a carbonyl compound, in this case, acetaldehyde, to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB). This one-pot procedure is generally high-yielding and tolerates a wide range of functional groups. For the synthesis of the target compound, a precursor such as tert-butyl (4-aminophenyl)carbamate could potentially be reacted with acetaldehyde in the presence of STAB to form the N-ethylamino group.

Direct Alkylation: Another common approach is the direct alkylation of the amine with an ethylating agent, such as ethyl iodide or ethyl bromide. For an N-Boc protected aniline, the nitrogen is less nucleophilic, and the alkylation can be more challenging. The reaction often requires a strong base, such as sodium hydride, to deprotonate the carbamate nitrogen, followed by the addition of the alkylating agent. An electrochemical method for the N-alkylation of N-Boc-protected 4-aminopyridines has been reported, which utilizes an electrogenerated acetonitrile anion as a strong base, suggesting that non-traditional methods can be effective for such transformations.

Convergent and Divergent Synthetic Routes to this compound

Example Convergent Route:

N-ethylation of 4-bromoaniline.

N-Boc protection of the resulting N-ethyl-4-bromoaniline to give tert-butyl (4-bromophenyl)(ethyl)carbamate.

Palladium-catalyzed borylation of this intermediate with bis(pinacolato)diboron to yield the pinacol ester of this compound.

Divergent Synthesis: A divergent synthesis begins with a common starting material that is then elaborated into a variety of related compounds. In this context, a suitable starting material would be 4-aminophenylboronic acid or its pinacol ester. From this common intermediate, the synthesis would diverge to create the target molecule through a series of functional group manipulations. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Example Divergent Route:

Start with commercially available 4-aminophenylboronic acid.

Protection of the boronic acid group, for instance, as a pinacol ester.

Sequential N-ethylation of the amino group, for example, via reductive amination with acetaldehyde.

N-Boc protection of the resulting secondary amine to afford the final product.

A patent describes the synthesis of various substituted phenylboronic acids starting from precursors like 4-cyanophenylboronic acid, which is then reduced to 4-(methylamino)phenylboronic acid, showcasing a divergent approach to functionalized phenylboronic acids google.com.

Purification and Characterization Methodologies in Academic Synthesis

The successful synthesis of this compound necessitates rigorous purification to remove unreacted starting materials, byproducts, and catalysts. Following purification, comprehensive characterization is essential to confirm the identity and purity of the final product.

Purification Methodologies

The purification of this compound, a moderately polar compound due to the presence of the boronic acid and the Boc-protected amine functional groups, typically involves one or a combination of the following techniques:

Column Chromatography: This is a primary method for purifying boronic acids. For a compound with the polarity of this compound, silica gel would be the standard stationary phase. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, would likely be effective. The separation would be monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Recrystallization: This technique is employed to obtain highly pure crystalline material. The choice of solvent is critical and is determined empirically. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvent systems could include ethyl acetate/hexane or dichloromethane/hexane mixtures. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, inducing the formation of pure crystals.

Acid-Base Extraction: The acidic nature of the boronic acid functional group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., dilute sodium bicarbonate) to convert the boronic acid to its boronate salt, which is water-soluble. This aqueous layer can then be separated, acidified (e.g., with dilute HCl) to regenerate the boronic acid, which may precipitate or be extracted back into an organic solvent. This method is effective for removing non-acidic impurities.

Characterization Methodologies

To confirm the structure and purity of the synthesized this compound, a suite of analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and environment of protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the tert-butyl protons of the Boc group (a singlet). The protons of the B(OH)₂ group often appear as a broad singlet.

¹³C NMR: This analysis identifies the different carbon environments in the molecule. Characteristic signals would be expected for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The expected molecular ion peak [M+H]⁺ or other relevant fragments would be observed.

Melting Point Analysis: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid. For comparison, the related compound, 4-(N-Boc-amino)phenylboronic acid, has a reported melting point of around 199-204 °C sigmaaldrich.com. The melting point of the N-ethylated derivative would be expected to be in a similar range.

Below are interactive tables summarizing the expected analytical data for this compound based on the characterization of analogous compounds.

Table 1: Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to Boron) | ~7.8 | Doublet | 2H |

| Aromatic (ortho to Amino) | ~7.2 | Doublet | 2H |

| Ethyl (-CH₂) | ~3.7 | Quartet | 2H |

| Boronic Acid (-OH) | Variable (Broad) | Singlet | 2H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

| Ethyl (-CH₃) | ~1.2 | Triplet | 3H |

Table 2: Expected ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~153 |

| Aromatic (C-B) | ~136 |

| Aromatic (C-N) | ~145 |

| Aromatic (CH) | ~135, ~125 |

| tert-Butyl (quaternary C) | ~80 |

| Ethyl (-CH₂) | ~45 |

| tert-Butyl (-CH₃) | ~28 |

| Ethyl (-CH₃) | ~14 |

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | ~266.15 |

| [M+Na]⁺ | ~288.13 |

Mechanistic Investigations of Reactions Involving 4 N Boc N Ethylamino Phenylboronic Acid

Mechanistic Elucidation of C-C Bond Forming Reactions

Extensive literature searches did not yield specific mechanistic studies focused exclusively on (4-N-BOC-N-Ethylamino)phenylboronic acid in C-C bond forming reactions. The available research provides a general understanding of the mechanisms for arylboronic acids in these transformations, which can serve as a foundational framework. However, the specific influence of the 4-N-BOC-N-ethylamino substituent on the kinetics and pathways of these reactions has not been explicitly detailed in the reviewed literature.

Suzuki-Miyaura Cross-Coupling Reaction Dynamics

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its mechanism is generally understood to involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov While no specific kinetic or mechanistic studies for this compound were found, the behavior of other substituted phenylboronic acids allows for a general discussion of the key steps.

Role of the Boronic Acid Moiety in Transmetalation Processes

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical phase of the Suzuki-Miyaura catalytic cycle. beilstein-journals.org For this transfer to occur, the boronic acid is typically activated by a base. This activation can proceed via two primary pathways. In one pathway, the base coordinates to the palladium(II) halide complex, forming a palladium(II) hydroxide (B78521) complex, which then reacts with the neutral boronic acid. researchgate.net In the alternative "boronate" pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) halide complex. nih.gov

The formation of pre-transmetalation intermediates containing Pd-O-B linkages has been identified as a key feature of this process. researchgate.net The specific pathway that predominates can be influenced by the reaction conditions and the electronic nature of the boronic acid. While no direct studies on this compound are available, the presence of the nitrogen atom in the substituent could potentially influence the Lewis acidity of the boron and its interaction with the base and the palladium complex.

Influence of Electronic and Steric Effects of Substituents on Reaction Pathways

The electronic and steric properties of substituents on the phenylboronic acid can significantly impact the rates and outcomes of Suzuki-Miyaura reactions. Electron-donating groups generally increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups can decrease the rate of transmetalation. chemicalbook.com

Steric hindrance from bulky substituents can also affect the reaction, potentially slowing down the approach of the boronic acid to the palladium center. snnu.edu.cn The N-BOC-N-ethylamino group possesses some steric bulk, which could play a role in the reaction kinetics. However, no studies specifically quantifying the steric impact of this group on the reaction pathways of this compound were identified.

Other Transition Metal-Catalyzed Coupling Reactions

Arylboronic acids are versatile reagents in a variety of other transition metal-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura reaction. These include rhodium-catalyzed and copper-catalyzed reactions. beilstein-journals.orgnih.gov For instance, arylboronic acids can participate in addition reactions to aldehydes, enones, and imines. beilstein-journals.org While these reactions are well-established for a range of arylboronic acids, no specific examples or mechanistic investigations involving this compound in these alternative coupling reactions were found in the available literature.

Catalytic Roles of Boronic Acids in Organic Transformations

Beyond their role as coupling partners, boronic acids can also act as catalysts in various organic transformations, primarily through their Lewis acidic nature and their ability to reversibly form covalent bonds with hydroxyl groups. mdpi.com

Activation Mechanisms in Hydroxyl Group Functionalization

Boronic acids can catalyze reactions involving hydroxyl groups by activating them towards nucleophilic attack. mdpi.com This is achieved through the formation of a boronate ester intermediate. The Lewis acidic boron atom withdraws electron density from the oxygen of the hydroxyl group, making the carbon to which it is attached more electrophilic. This activation strategy has been applied to a range of transformations, including Friedel-Crafts type reactions and glycosylations. The efficiency of the boronic acid catalyst can be influenced by the substituents on the aryl ring, with electron-deficient arylboronic acids often showing higher Lewis acidity and catalytic activity. mdpi.com

While the general principle of boronic acid catalysis for hydroxyl group activation is well-documented, no studies were found that specifically employed or investigated this compound as a catalyst for such transformations. Therefore, its catalytic efficacy and the specific mechanisms of activation in this context remain to be explored.

Boronic Acid-Promoted Amidation Reactions

Boronic acids, including arylboronic acids structurally similar to this compound, are effective catalysts for the direct amidation of carboxylic acids and amines. This transformation is of significant interest as it offers a more environmentally benign alternative to traditional methods that often require harsh coupling reagents. The mechanism of this reaction is a subject of ongoing investigation, with several proposed pathways.

The most commonly accepted mechanism involves the formation of a key intermediate, a monoacyloxyboronic acid. researchgate.net In this pathway, the boronic acid reacts with the carboxylic acid in a dehydration step to form the acyloxyboronic acid intermediate. This intermediate is more electrophilic than the original carboxylic acid, facilitating the nucleophilic attack by the amine. The subsequent collapse of the tetrahedral intermediate yields the desired amide and regenerates the boronic acid catalyst. Theoretical calculations suggest that the formation of the acyloxyboronic acid is kinetically facile but can be thermodynamically unfavorable, often requiring the removal of water to drive the reaction forward. nih.gov The rate-determining step in this process is typically the cleavage of the C-O bond of the tetracoordinate acyl boronate intermediate. nih.gov

However, recent studies have brought this simple monomeric mechanism into question. researchgate.net Detailed investigations involving spectroscopic analysis and theoretical modeling suggest that a dimeric B-X-B motif (where X can be O or NR) may be crucial for catalytic activity. researchgate.net This alternative mechanism proposes that a dimeric species activates the carboxylic acid while simultaneously coordinating the amine nucleophile, thereby facilitating the amidation reaction through a lower energy pathway. researchgate.net It is believed that at least three free coordination sites on the boron atom are necessary for the amidation catalysis to occur. researchgate.net

Table 1: Representative Intermediates in Boronic Acid-Promoted Amidation

| Intermediate | Proposed Role | Mechanistic Pathway |

|---|---|---|

| Monoacyloxyboronic acid | Activated carboxylic acid species | Monomeric Pathway |

| Tetracoordinate acyl boronate | Tetrahedral intermediate | Monomeric Pathway |

| Dimeric B-O-B species | Catalyst resting state and activator | Dimeric Pathway |

Deoxygenation Reaction Mechanisms

While boronic acids are more commonly known for their role in cross-coupling and amidation reactions, they can also participate in deoxygenation reactions, particularly of N-oxides. Phenylboronic acid has been shown to be an effective reagent for the deoxygenation of various amine N-oxides, including those of N,N-dialkylanilines, trialkylamines, and pyridines, to their corresponding amines. researchgate.netsemanticscholar.org

The proposed mechanism for the deoxygenation of N-oxides by phenylboronic acid involves the formation of an initial adduct between the N-oxide (a nucleophile) and the Lewis acidic boronic acid. This is followed by an intramolecular rearrangement where the oxygen atom is transferred from the nitrogen to the boron atom. The resulting boronate ester then undergoes hydrolysis to yield the deoxygenated amine and boric acid. This reaction often proceeds under mild conditions and demonstrates good chemoselectivity, tolerating other reducible functional groups. researchgate.net

It is important to note that deoxygenation reactions of other functional groups, such as alcohols, using boronic acids as catalysts are also being explored, often in conjunction with a rhodium co-catalyst for the deoxygenative hydroboration of ketones or through activation of benzylic alcohols for deoxygenative coupling. researchgate.netnih.gov These reactions, however, follow different mechanistic pathways, typically involving transition metal-mediated processes or the formation of carbocation intermediates. researchgate.netnih.gov

Principles of Reversible Covalent Bond Formation with Polyols and Biomolecules

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in polyols and biomolecules such as saccharides. nih.gov This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.gov This reversible nature is highly dependent on the reaction conditions, particularly pH, and forms the basis for the use of boronic acids in sensors, drug delivery systems, and self-healing materials.

The N-BOC-N-ethylamino substituent on the phenyl ring of the target compound is expected to influence the electronic properties of the boronic acid and, consequently, its interaction with diols. The nitrogen atom's lone pair can potentially engage in resonance with the aromatic ring, affecting the Lewis acidity of the boron center.

Kinetics and Thermodynamics of Boronate Ester Formation

The formation of boronate esters is a dynamic equilibrium process. The kinetics of this reaction are generally fast, with bond formation and cleavage occurring on a rapid timescale. The rate of boronate ester formation is influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, steric effects, and the pH of the medium.

Structurally related ortho-aminomethylphenylboronic acids have been studied to understand the role of intramolecular catalysis. The proximate amino group can act as a general acid/base catalyst, accelerating the rate of esterification and hydrolysis. It is plausible that the N-ethylamino group in the para position of the target compound could influence the kinetics through electronic effects on the boronic acid's Lewis acidity, even without direct intramolecular catalysis.

Thermodynamically, the stability of the boronate ester is dictated by the equilibrium constant (Keq) of the reaction. This constant is a function of the change in Gibbs free energy (ΔG) for the esterification process. Factors that favor the formation of a stable boronate ester include a good geometric fit between the boronic acid and the diol, and favorable electronic interactions. The thermodynamics of binding are also strongly influenced by pH.

Table 2: Representative Thermodynamic and Kinetic Parameters for Phenylboronic Acid Binding to a Diol

| Parameter | Description | Typical Value Range | Factors Influencing Value |

|---|---|---|---|

| Keq (M⁻¹) | Equilibrium association constant | 1 - 10⁴ | Diol structure, pH, boronic acid pKa |

| kon (M⁻¹s⁻¹) | Association rate constant | 10² - 10⁵ | pH, temperature, steric hindrance |

| koff (s⁻¹) | Dissociation rate constant | 10⁻¹ - 10³ | pH, temperature, ester stability |

| ΔG (kcal/mol) | Gibbs free energy of binding | -2 to -6 | Enthalpic and entropic contributions |

| pKa (boronic acid) | Acidity of the boronic acid | 8 - 10 | Electronic effects of substituents |

Note: These are representative values for phenylboronic acids and will vary depending on the specific diol and reaction conditions.

pH Sensitivity and Conformational Changes in Aqueous Media

The interaction between boronic acids and diols is highly pH-dependent. researchgate.net Boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) form in aqueous solution. The formation of the more stable tetrahedral boronate anion is favored at pH values above the pKa of the boronic acid. researchgate.net

Generally, the tetrahedral form of the boronic acid is considered to be more reactive towards diols, leading to the formation of a more stable tetrahedral boronate ester. Consequently, the binding affinity between a boronic acid and a diol typically increases with increasing pH, reaching a maximum around the pKa of the boronic acid-diol adduct. researchgate.net The N-BOC-N-ethylamino group, being an electron-donating group, is expected to increase the pKa of the boronic acid compared to unsubstituted phenylboronic acid. This would shift the optimal pH for binding to diols to a more basic region.

Conformational changes of the boronic acid in aqueous media are primarily related to the change in hybridization at the boron center from sp² to sp³. The phenyl ring itself can undergo rotational isomerization around the C-B bond, but the primary conformational switch relevant to its function as a diol receptor is the trigonal to tetrahedral transition.

Advanced Applications of 4 N Boc N Ethylamino Phenylboronic Acid in Chemical Research

Utility as a Versatile Building Block in Organic Synthesis

No specific literature found for (4-N-BOC-N-Ethylamino)phenylboronic acid.

Preparation of Substituted Aromatic and Heteroaromatic Compounds

No specific literature found for this compound.

Synthesis of Complex Molecular Architectures

No specific literature found for this compound.

Applications in Molecular Recognition and Sensing Technologies

No specific literature found for this compound.

Development of Carbohydrate and Glycan Sensing Platforms

No specific literature found for this compound.

Design of Fluorescent Boronic Acid Reporters

No specific literature found for this compound.

Research in Chemical Biology and Medicinal Chemistry Beyond Clinical Trials

No specific literature found for this compound.

Table of Compounds Mentioned

As no specific reactions or applications involving "this compound" could be documented, a table of related compounds cannot be generated in a meaningful context.

Investigating Interactions with Biological Systems and Biomolecules

Phenylboronic acids (PBAs) are recognized for their ability to form reversible covalent bonds with molecules containing cis-diol functionalities. This characteristic is particularly relevant in biological systems due to the abundance of diol-containing biomolecules such as saccharides and glycoproteins. The interaction of PBA derivatives with these biomolecules is a cornerstone of their application in chemical biology.

Research has shown that phenylboronic acids can interact with amino acid residues that possess nucleophilic side chains capable of donating a pair of electrons to the boron atom. nih.gov These include serine, with its hydroxyl group, histidine, with its imidazole ring, and lysine, with its primary amine. nih.gov Furthermore, strong heterodimeric interactions have been observed between phenylboronic acids and amino acids like L-proline in the solid state.

The surfaces of many cell types, including bacteria and cancer cells, are rich in saccharides. For instance, Gram-positive bacteria have a thick peptidoglycan layer on their cell surface, which is rich in saccharides. nih.gov This has been exploited for the detection and labeling of these bacteria using fluorescently tagged phenylboronic acids.

| Biomolecule Target | Interacting Moiety | Nature of Interaction |

| Saccharides (e.g., on cell surfaces) | cis-Diols | Reversible covalent boronate ester formation |

| Amino Acids (e.g., Serine, Histidine, Lysine) | Nucleophilic side chains (-OH, imidazole, -NH2) | Dative bond formation |

| L-proline | Carboxylate and secondary amine | Strong heterodimeric interaction |

Design and Development of Enzyme Modulators and Inhibitors

The ability of boronic acids to interact with active site residues of enzymes, particularly serine proteases, has led to their extensive investigation as enzyme inhibitors. The boron atom in boronic acids is a Lewis acid, making it electrophilic and capable of accepting a pair of electrons from a nucleophilic serine residue in an enzyme's active site. thno.org This forms a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme.

Phenylboronic acid derivatives have been identified as inhibitors of serine β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov By inhibiting these enzymes, boronic acid-based compounds can potentially restore the efficacy of existing antibiotics. nih.gov For example, certain phenylboronic acids have shown inhibitory activity against class A carbapenemases like KPC-2 and class C cephalosporinases. nih.gov

The development of these inhibitors often involves modifying the phenyl ring to optimize interactions with the enzyme's active site. For instance, the position of substituents on the phenyl ring can significantly influence the inhibitory potency. Docking studies have revealed that different isomers (ortho, meta, para) of substituted phenylboronic acids can have distinct binding modes within the active site of the same enzyme. nih.govmdpi.com

| Enzyme Class | Example Enzyme | Mechanism of Inhibition |

| Serine β-Lactamases | KPC-2, AmpC | Formation of a stable tetrahedral adduct with the active site serine |

| Serine Proteases | Dipeptidyl Peptidase IV | Covalent interaction with the catalytic serine residue |

Strategies for Glucose-Responsive Materials and Systems

A significant area of research for phenylboronic acid derivatives is in the development of glucose-responsive materials for applications such as self-regulated insulin delivery systems. mdpi.comnih.gov This is based on the reversible binding of boronic acids to glucose, a diol-containing sugar. nih.gov

In aqueous solution at physiological pH, phenylboronic acid exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. The boronate form binds more strongly with diols like glucose. An increase in glucose concentration shifts this equilibrium, leading to changes in the properties of the material.

Hydrogels incorporating phenylboronic acid moieties can swell or shrink in response to changes in glucose concentration. mdpi.comresearchgate.net At low glucose levels, the hydrogel may be in a more compact state. As glucose levels rise, the binding of glucose to the boronic acid groups increases the charge density within the hydrogel, leading to electrostatic repulsion and swelling of the network. This swelling can be used to trigger the release of encapsulated insulin. nih.gov

A key challenge is to design systems that are responsive at physiological pH (around 7.4), as the pKa of many phenylboronic acids is higher. mdpi.com Strategies to lower the effective pKa include the introduction of electron-withdrawing groups on the phenyl ring or the incorporation of neighboring amine groups that can form an intramolecular B-N coordinate bond, stabilizing the boronate form. mdpi.com

| Material Type | Glucose-Responsive Mechanism | Potential Application |

| Hydrogels | Swelling/shrinking based on glucose binding | Self-regulated insulin delivery |

| Nanosensors | Fluorescence quenching/enhancement upon glucose binding | Continuous glucose monitoring |

| Polymer Films | Disassembly in the presence of glucose | On-demand drug release |

Molecular Targeting Mechanisms in Biological Contexts

The specific interaction between phenylboronic acids and certain cell surface carbohydrates provides a mechanism for molecular targeting. A notable example is the targeting of cancer cells that overexpress sialic acid residues on their surface glycoproteins and glycolipids. thno.orgnih.gov Sialic acid contains a cis-diol moiety that can be recognized and bound by phenylboronic acids.

This targeting strategy has been employed in the development of drug delivery systems designed to selectively deliver chemotherapeutic agents to tumor sites. Nanoparticles decorated with phenylboronic acid can exhibit enhanced accumulation in tumors and increased cellular uptake by cancer cells through this active targeting mechanism, in addition to the passive accumulation via the enhanced permeability and retention (EPR) effect. nih.gov

Furthermore, the interaction with bacterial cell wall components has been explored for targeted antibacterial therapies. By functionalizing nanoparticles with phenylboronic acid, it is possible to enhance their binding to bacteria, potentially leading to more effective antimicrobial treatments. mdpi.com

| Target Cell/Organism | Overexpressed Biomarker | Targeting Moiety |

| Cancer Cells | Sialic Acid | Phenylboronic Acid |

| Gram-positive Bacteria | Peptidoglycan Layer | Phenylboronic Acid |

Integration into Advanced Materials Research

The unique chemical properties of this compound and its analogs make them valuable building blocks for the creation of advanced materials with tailored functionalities. The reversible nature of the boronate ester bond allows for the development of dynamic and self-healing materials.

In materials science, phenylboronic acid-decorated polymers are being used to create materials that can respond to external stimuli such as pH and the presence of specific sugars. researchgate.net This has led to the fabrication of "smart" materials with applications in sensors, controlled release systems, and biomaterials. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

Future research will likely focus on developing more efficient and versatile synthetic methods to create a diverse library of derivatives based on the (4-N-BOC-N-Ethylamino)phenylboronic acid scaffold. Traditional methods for boronic acid synthesis can be time-consuming and synthetically demanding. nih.govrug.nl A key area of exploration will be the use of multicomponent reactions (MCRs) to rapidly generate complex molecules from simple starting materials in a single step. nih.govrug.nl This approach offers a significant advantage in terms of efficiency and atom economy for creating libraries of novel boronic acid derivatives with varied functionalities. nih.govrug.nl

Furthermore, late-stage functionalization of the core molecule presents another important research direction. This involves developing chemoselective reactions that can modify the aromatic ring or the protected amino group without disturbing the boronic acid moiety. Such strategies would allow for the rapid generation of analogues with fine-tuned electronic and steric properties, which is crucial for applications in catalysis and chemical biology. Research into novel protecting groups for the amino functionality that can be removed under specific and mild conditions will also be valuable for orthogonal synthesis strategies.

Expanding the Catalytic Scope of this compound and Related Boronic Acids

While boronic acids are well-known for their role in the Suzuki-Miyaura cross-coupling reaction, the catalytic potential of aminoboronic acids is an area ripe for further exploration. acs.org The presence of both a Lewis acidic boronic acid and a Lewis basic amino group within the same molecule suggests potential for bifunctional catalysis. acs.org Future studies could investigate the application of this compound and its derivatives as catalysts in a wider range of organic transformations.

For instance, aminoboronic acids have shown promise in catalyzing direct amide formation and asymmetric aldol (B89426) reactions. acs.org Research could focus on tailoring the structure of the catalyst, perhaps by modifying the substituents on the amino group or the aromatic ring, to enhance its catalytic activity and selectivity in these and other reactions. The development of chiral aminoboronic acid catalysts for enantioselective synthesis is a particularly attractive avenue. acs.org Additionally, exploring the catalytic activity of this compound in aqueous media would align with the growing demand for green chemistry.

Development of Advanced Molecular Probes for Chemical Biology

Boronic acids have emerged as powerful tools in chemical biology, primarily due to their ability to reversibly bind to cis-diols, a common structural motif in many biological molecules such as saccharides and glycoproteins. nih.govresearchgate.net This property makes them ideal candidates for the development of molecular probes for sensing and imaging. Future research will likely focus on designing and synthesizing fluorescent probes based on the this compound scaffold.

By incorporating a fluorophore into the molecule, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target diol-containing analyte. nih.govfrontiersin.org The ethylamino group could be further functionalized to modulate the probe's solubility, cell permeability, and targeting specificity. A significant area of interest is the development of probes for detecting reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite, which play crucial roles in cellular signaling and oxidative stress. nih.govfrontiersin.org Boronate-based probes are effective tools for detecting these biological oxidants. nih.govfrontiersin.org Furthermore, the design of "turn-on" fluorescent probes, where fluorescence is quenched in the unbound state and enhanced upon binding to the target, will be a key objective.

Synergistic Approaches Combining Synthesis, Experimentation, and Computational Design

To accelerate the discovery and optimization of new applications for this compound, a synergistic approach that integrates synthetic chemistry, experimental screening, and computational modeling will be essential. High-throughput synthesis techniques, enabled by technologies like acoustic dispensing, can be employed to rapidly create large and diverse libraries of boronic acid derivatives on a nanoscale. nih.govrug.nl

These libraries can then be screened for desired properties, such as catalytic activity or binding affinity to a biological target. The experimental data obtained from these screens can be used to train and validate computational models. These models, in turn, can predict the properties of virtual compounds, allowing for the in silico design of new molecules with enhanced performance. This iterative cycle of design, synthesis, and testing can significantly reduce the time and resources required to develop new catalysts, sensors, and therapeutic agents based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-N-BOC-N-Ethylamino)phenylboronic acid with high purity?

- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura, employing air-stable MIDA boronates to mitigate decomposition during synthesis. Post-reaction purification via recrystallization or column chromatography is critical, with purity validation using HPLC (≥97% purity, as per commercial standards) . Ensure inert atmospheres (argon/nitrogen) to prevent boronic acid oxidation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Work in fume hoods to minimize inhalation of dust (H335). Store in sealed glass containers under dry conditions (2–8°C) to prevent hygroscopic degradation . Neutralize spills with sand or inert absorbents, avoiding aqueous solutions that may trigger hydrolysis .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Guidelines : Store in amber glass bottles under argon at 2–8°C to reduce oxidative and hydrolytic degradation. Monitor for color changes (yellowing indicates decomposition). Bulk samples should be aliquoted to minimize repeated exposure to air .

Advanced Research Questions

Q. How does the solubility profile of this compound in organic solvents impact its application in Suzuki-Miyaura couplings?

- Analysis : Solubility in polar aprotic solvents (e.g., THF, DMF) enhances reaction efficiency, while low solubility in hydrocarbons (e.g., hexane) complicates precipitation. Pre-dissolve in acetone or chloroform (high solubility per pinacol ester analogs) to ensure homogeneous mixing with palladium catalysts .

Q. What experimental approaches can resolve contradictions in the decomposition kinetics of phenylboronic acid derivatives under varying atmospheric conditions?

- Experimental Design : Conduct pseudo-first-order kinetic studies under controlled O₂ levels (e.g., sealed vs. air-exposed systems). Use HPLC or ¹¹B NMR to quantify decomposition products (e.g., borinic acids). Statistical regression (e.g., Arrhenius plots) can clarify O₂ dependency, as seen in diphenylborinic acid decomposition (k = 0.009 h⁻¹ in air vs. 0.005 h⁻¹ inert) .

Q. How can the boronic acid moiety in this compound be exploited for targeted drug delivery systems?

- Applications : Leverage pH- and diol-responsive binding for glucose-mediated insulin release (e.g., hydrogels) or sialic acid-targeted cancer therapies. Functionalize polymeric nanocarriers via dynamic covalent B-O bonds, enabling intracellular protein delivery .

Q. What spectroscopic methods are most effective for characterizing the binding interactions between this compound and diol-containing biomolecules?

- Techniques : Use ¹¹B NMR to monitor boronate ester formation (δ = 10–15 ppm for trigonal vs. 0–5 ppm for tetrahedral boron). Complement with ITC (isothermal titration calorimetry) to measure binding constants (K) and stoichiometry. For sialic acid interactions, ¹H-¹⁵N HSQC NMR resolves B-N coordination anomalies .

Q. How does the introduction of the BOC-protected ethylamino group influence the binding affinity and selectivity of phenylboronic acid derivatives towards sialic acid residues?

- Mechanistic Insight : The BOC group sterically shields the boronic acid, reducing non-specific binding while the ethylamino side chain enhances solubility and stabilizes trigonal boronate complexes via intramolecular H-bonding. Competitive assays (e.g., with glucose/galactose) show 5–7× higher K values for sialic acid at pH 7.4 compared to unprotected analogs .

Contradictions & Resolutions

- Decomposition Mechanism : reports O₂-independent decomposition for phenylboronic acid, while suggests pH-dependent binding to sialic acid. Resolve via controlled studies isolating variables (O₂, pH, solvent).

- Binding Site Debate : Conflicting NMR data on sialic acid interaction (C-1/C-2 vs. glycerol tail) necessitate DFT simulations or crystallography to confirm coordination geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。